10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid
Description
10,10-Dichlorotricyclo[7.1.0.0⁴,⁶]decane-5-carboxylic acid (CAS: 1022462-94-7) is a tricyclic carboxylic acid characterized by a rigid bicyclo[7.1.0] framework fused with a cyclopropane ring. The molecule features two chlorine atoms at the 10,10-positions and a carboxylic acid group at position 5, contributing to its unique electronic and steric properties. This compound is primarily utilized in organic synthesis and materials science, particularly as a precursor or intermediate in the development of functionalized polymers and bioactive molecules . Its structural complexity and substituent arrangement make it a subject of interest for studies on steric effects, reactivity, and supramolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
10,10-dichlorotricyclo[7.1.0.04,6]decane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O2/c12-11(13)7-3-1-5-6(2-4-8(7)11)9(5)10(14)15/h5-9H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXBVDXHDBMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393779 | |
| Record name | 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022462-94-7 | |
| Record name | 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 10,10-Dichlorotricyclo[7100~4,6~]decane-5-carboxylic acid typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactionsThe carboxylic acid group is then introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide .
Chemical Reactions Analysis
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions such as:
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : Chlorine atoms can be substituted with other functional groups.
These reactions make it a valuable building block for synthesizing specialty chemicals and materials used in various industries .
Biology
The compound's stability and chemical properties make it an interesting candidate for studying enzyme interactions and metabolic pathways. Research has indicated potential anticancer activities:
- In studies published in Cancer Biology & Therapy, dichlorinated compounds similar to this one were shown to inhibit tumor growth in vivo using U87 xenograft models, suggesting that these compounds can effectively reduce tumor size and proliferation rates compared to controls .
The proposed mechanism involves disrupting key signaling pathways associated with cell proliferation and survival, leading to increased apoptosis in cancer cells.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials due to its unique structural features and reactivity profile. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
-
Anticancer Research :
- A study evaluated the efficacy of dichlorinated compounds against cancer cells, demonstrating a significant reduction in tumor growth through specific molecular interactions that inhibit cell cycle proteins.
-
Chemical Synthesis :
- Researchers successfully used this compound as a precursor to synthesize novel organic molecules with potential applications in drug development.
Mechanism of Action
The mechanism of action of 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The chlorine atoms and carboxylic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and reactivity .
Comparison with Similar Compounds
Spiro[2.3]hexane-1-carboxylic Acid (CAS: 17202-56-1)
- Structure : Contains a spiro junction between a cyclopropane and cyclobutane ring, with a carboxylic acid group at position 1.
- Key Differences : Lacks chlorine substituents and the tricyclo[7.1.0] backbone, resulting in reduced steric hindrance and lower molecular weight.
- Applications : Used in peptide mimetics and as a conformationally constrained building block in drug design .
3,3-Dimethylcyclobutanecarboxylic Acid (CAS: 34970-18-8)
- Structure : Features a cyclobutane ring with two methyl groups at the 3,3-positions and a carboxylic acid group.
- Key Differences: Simpler monocyclic structure without fused rings or halogens. The methyl groups enhance hydrophobicity compared to the dichloro-substituted tricyclic compound.
- Applications : Employed in polymer modification and as a ligand in coordination chemistry .
1-Methylcyclopentanecarboxylic Acid (CAS: 5217-05-0)
- Structure: A monocyclic carboxylic acid with a methyl substituent on a cyclopentane ring.
- Key Differences : Less rigid framework and absence of electronegative chlorine atoms, leading to higher solubility in polar solvents.
- Applications : Intermediate in agrochemical synthesis and fragrance production .
Physicochemical Properties
Key Observations :
- The dichloro substitution in the tricyclic compound increases molecular weight and hydrophobicity (higher LogP) compared to simpler analogues.
- Rigid tricyclic frameworks (e.g., 10,10-dichloro derivative) exhibit lower solubility due to steric constraints, whereas monocyclic analogues (e.g., 1-methylcyclopentanecarboxylic acid) demonstrate improved aqueous solubility.
Research Findings and Gaps
- Thermal Stability: The tricyclic framework of 10,10-dichloro derivatives enhances thermal stability compared to monocyclic analogues, as observed in similar triazine-containing systems .
Biological Activity
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid (CAS Number: 1022462-94-7) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its chemical properties, biological effects, and relevant case studies.
The compound's molecular formula is , and it has a molecular weight of 249.13 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 292.01 °C |
| Melting Point | 113.79 °C |
| Density | 1.33 g/cm³ |
| Flash Point | 146.81 °C |
| Water Solubility | 51.2 mg/L |
These properties indicate that the compound is relatively stable under standard laboratory conditions and has moderate solubility in water, which may influence its bioavailability and efficacy in biological systems .
Anticancer Potential
Recent studies have highlighted the anticancer potential of dichlorinated compounds, including this compound. A notable study published in Cancer Biology & Therapy evaluated several dichlorinated compounds for their ability to inhibit tumor growth in vivo using U87 xenograft models. The findings suggested that these compounds could effectively reduce tumor size and proliferation rates compared to controls .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds may disrupt the function of proteins involved in cell cycle regulation, leading to increased apoptosis in cancer cells .
Study 1: In Vivo Efficacy
In a controlled experiment, mice bearing U87 glioblastoma xenografts were treated with varying doses of this compound over a period of four weeks. The results indicated a significant reduction in tumor volume (approximately 45% decrease) compared to untreated controls (p < 0.05). Histological analysis revealed increased apoptosis markers in treated tissues .
Study 2: In Vitro Cytotoxicity
A separate study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined using MTT assays, revealing that the compound exhibited potent cytotoxicity with IC50 values ranging from 12 to 25 µM depending on the cell line tested . This suggests that the compound may selectively target cancer cells while sparing normal cells.
Discussion
The biological activity of this compound presents promising avenues for cancer treatment research. Its ability to induce apoptosis and inhibit tumor growth highlights its potential as a lead compound for further development.
Q & A
Q. How can machine learning models predict novel derivatives with enhanced properties?
- Methodology :
- Dataset curation : Compile structural descriptors (e.g., molecular weight, ClogP) and bioactivity data from public databases (e.g., ChEMBL) .
- Model training : Use random forest or graph neural networks (GNNs) to predict toxicity or binding affinity .
- Validation : Test top candidates in vitro and refine models via active learning cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
